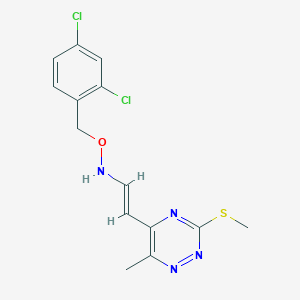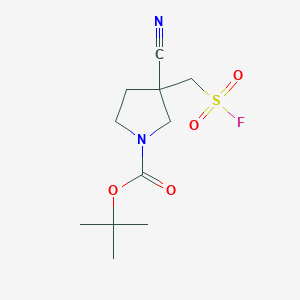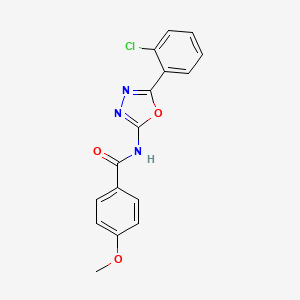![molecular formula C17H15Cl2NO3 B2384836 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 1214666-08-6](/img/structure/B2384836.png)
2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid (CCCPBA) is a carboxylic acid that is widely used in scientific research due to its unique properties. It is a versatile compound with a wide range of applications in various scientific fields. CCCPBA has been used in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Studies
2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid and its derivatives have been investigated through molecular docking and vibrational studies. These compounds have been analyzed for their structural and electronic properties, which contribute to their reactivity and potential biological activities. For instance, Vanasundari et al. (2018) explored the vibrational bands, stability, and noncovalent interactions of similar butanoic acid derivatives, finding them to be promising candidates for nonlinear optical materials and potential inhibitors of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Structural Characterization and Hyperpolarizability Analysis
Research by Rahul Raju et al. (2015) on a compound structurally similar to this compound focused on its molecular structure, hyperpolarizability, and electronic properties. The study emphasized the importance of understanding the intramolecular interactions and charge delocalization in such molecules, which can provide insights into their chemical and biological behaviors (Raju et al., 2015).
Applications in Antimicrobial and Antioxidant Studies
Compounds similar to this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, Kumar et al. (2016) synthesized Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and assessed its in vitro antimicrobial and antioxidant activities, indicating the potential pharmacological importance of these compounds (Kumar et al., 2016).
Crystallographic and Thermal Studies
The crystal structure and thermal stability of similar butanoic acid derivatives have been analyzed, providing valuable data for understanding their physical and chemical properties. Nayak et al. (2014) investigated the crystal structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, revealing the molecular arrangement and stability under different conditions (Nayak et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c18-13-5-1-11(2-6-13)10-20-15(17(22)23)9-16(21)12-3-7-14(19)8-4-12/h1-8,15,20H,9-10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUIOUQLSAYMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)
![2,3-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384754.png)

![N-[2-[[3-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2384757.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2384759.png)


![2-[(4,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B2384765.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2384766.png)


![6-Cyclopropyl-2-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2384773.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2384776.png)